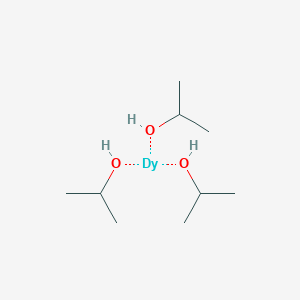
Dysprosium i-propoxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dysprosium i-propoxide is a chemical compound that consists of dysprosium, a rare-earth element, and isopropoxide groups. Dysprosium is known for its unique magnetic properties and high thermal neutron absorption cross-section, making it valuable in various high-tech applications. This compound is used in the synthesis of dysprosium-containing materials and as a precursor in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
Dysprosium i-propoxide can be synthesized through the reaction of dysprosium chloride with isopropanol in the presence of a base such as sodium isopropoxide. The reaction typically occurs under an inert atmosphere to prevent oxidation and hydrolysis of the product. The general reaction is as follows:
DyCl3+3NaOCH(CH3)2→Dy(OCH(CH3)2)3+3NaCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of automated systems and reactors helps in maintaining consistent quality and efficiency in production.
化学反应分析
Types of Reactions
Dysprosium i-propoxide undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form dysprosium oxide.
Hydrolysis: Reacts with water to form dysprosium hydroxide and isopropanol.
Substitution: Reacts with other alcohols to form different dysprosium alkoxides.
Common Reagents and Conditions
Oxidation: Typically occurs in the presence of air or oxygen at elevated temperatures.
Hydrolysis: Occurs readily in the presence of moisture or water.
Substitution: Requires the presence of other alcohols and may be catalyzed by acids or bases.
Major Products Formed
Oxidation: Dysprosium oxide (Dy₂O₃)
Hydrolysis: Dysprosium hydroxide (Dy(OH)₃) and isopropanol
Substitution: Various dysprosium alkoxides depending on the alcohol used
科学研究应用
Dysprosium i-propoxide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of dysprosium-containing materials, such as dysprosium oxide nanoparticles, which have applications in catalysis and magnetic materials.
Biology: Investigated for its potential use in biomedical imaging and as a contrast agent due to its magnetic properties.
Medicine: Explored for its potential in targeted drug delivery systems and as a component in magnetic resonance imaging (MRI) contrast agents.
Industry: Utilized in the production of high-performance magnets, phosphors, and other advanced materials.
作用机制
The mechanism of action of dysprosium i-propoxide involves its ability to undergo various chemical reactions, leading to the formation of dysprosium-containing compounds. These compounds can interact with molecular targets and pathways, depending on their specific applications. For example, in catalysis, dysprosium-containing materials can act as catalysts by providing active sites for chemical reactions. In biomedical applications, dysprosium compounds can enhance imaging contrast by interacting with magnetic fields.
相似化合物的比较
Similar Compounds
- Dysprosium chloride (DyCl₃)
- Dysprosium nitrate (Dy(NO₃)₃)
- Dysprosium oxide (Dy₂O₃)
- Dysprosium acetate (Dy(CH₃COO)₃)
Uniqueness
Dysprosium i-propoxide is unique due to its specific chemical structure, which allows it to be used as a versatile precursor in the synthesis of various dysprosium-containing materials. Its ability to undergo hydrolysis and substitution reactions makes it valuable in different chemical processes. Additionally, its magnetic properties and reactivity with other compounds make it suitable for specialized applications in research and industry.
属性
分子式 |
C9H24DyO3 |
|---|---|
分子量 |
342.78 g/mol |
IUPAC 名称 |
dysprosium;propan-2-ol |
InChI |
InChI=1S/3C3H8O.Dy/c3*1-3(2)4;/h3*3-4H,1-2H3; |
InChI 键 |
IWDABVYEISORRX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)O.CC(C)O.CC(C)O.[Dy] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(7-fluoro-2-pyridin-2-ylquinolin-3-yl)ethyl]-7H-purin-6-amine](/img/structure/B13395487.png)

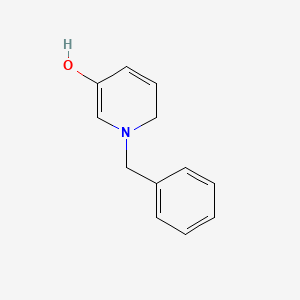
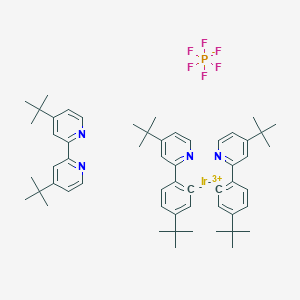
![2-benzenesulfonamido-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13395507.png)
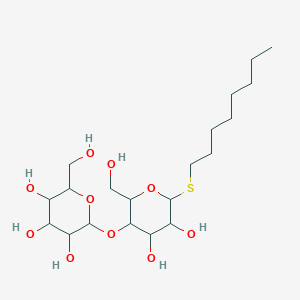
![4-[(3E,7E)-4,8-Dimethyl-10-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3,7-decadien-1-yl]-5-hydroxy-2(5H)-furanone](/img/structure/B13395520.png)
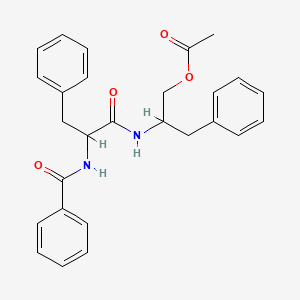
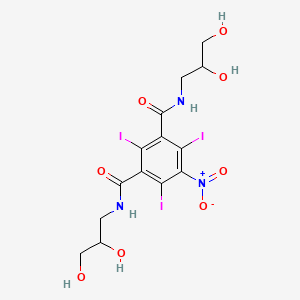
![[5,6-Dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] deca-2,4-dienoate](/img/structure/B13395542.png)
![Disodium;2,3-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B13395555.png)

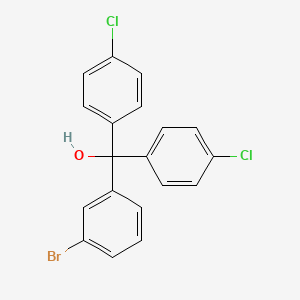
![[7-(9-Bromononyl)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13395583.png)
